N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Applications
Research on benzothiazole derivatives, such as the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, has demonstrated promising antimicrobial and antioxidant activities. These compounds, synthesized using bioactive aromatic heterocyclic carboxylic acids, exhibited significant inhibitory actions against various microorganisms and showed potent radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have also been synthesized to study their effect as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors demonstrated high efficiency and stability, offering protection against steel corrosion by adsorbing onto surfaces through physical and chemical means (Hu et al., 2016).
Anticancer Activity
Another study focused on synthesizing novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, revealing moderate to significant radical scavenging activity. These findings suggest potential avenues for developing new anticancer therapeutics based on the modification or derivatization of these compounds (Ahmad et al., 2012).
Insecticidal Activity
The synthesis of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide demonstrated high insecticidal activities, surpassing commercial insecticides in efficacy against certain pests. This research highlights the potential of benzothiazole derivatives in developing new, more effective insecticides (Sawada et al., 2003).
Drug Design and Molecular Docking
New pyrazole amide derivatives were designed and synthesized based on the active site binding of certain compounds to the ecdysone receptor (EcR)-ultraspiracle protein (USP) heterodimeric receptor. Preliminary bioassays of these derivatives exhibited promising insecticidal activity, indicating their potential in targeted drug design (Deng et al., 2016).
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-3-4-11(2)16-15(10)19-18(24-16)20-17(21)12-5-6-13-14(9-12)23-8-7-22-13/h3-6,9H,7-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPOPMDBLIFWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.